1-acetyl-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds with azetidine and aziridine structures have been found to have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Mode of Action
It’s known that aziridines and azetidines can undergo anionic and cationic ring-opening polymerization . This process could potentially lead to interactions with its targets and result in changes at the molecular level.
Biochemical Pathways
The polymerization of ring-strained nitrogen-containing monomers like aziridines and azetidines can lead to the production of polymers with various structures . These polymers could potentially interact with various biochemical pathways, leading to downstream effects.
Result of Action
The resulting polymers from the polymerization of aziridines and azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection . These applications suggest that the compound could have a broad range of molecular and cellular effects.
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the polymerization process of aziridines and azetidines , and thus the action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of strong bases or acids to facilitate ring closure.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through sulfonation reactions using reagents such as sulfamoyl chloride or sulfonyl isocyanate.
Acetylation and Carboxamide Formation: The final steps involve acetylation and the formation of the carboxamide group. These reactions typically require the use of acylating agents and amide-forming reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-acetyl-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide: shares structural similarities with other azetidine derivatives and sulfonamide-containing compounds.
Azetidine-2-carboxylic acid: Another azetidine derivative with potential biological activities.
Sulfanilamide: A sulfonamide compound with well-known antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its combination of the azetidine ring and the sulfamoyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-acetyl-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-10(18)17-8-12(9-17)14(19)16-7-6-11-2-4-13(5-3-11)22(15,20)21/h2-5,12H,6-9H2,1H3,(H,16,19)(H2,15,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDDBRXDGXASCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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